molecular formula C9H7ClF6N2 B1338315 3,5-Bis(trifluoromethyl)benzamidine hydrochloride CAS No. 97603-94-6

3,5-Bis(trifluoromethyl)benzamidine hydrochloride

Cat. No. B1338315
CAS RN: 97603-94-6
M. Wt: 292.61 g/mol
InChI Key: GOCQSQHVIVLYOG-UHFFFAOYSA-N
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Description

“3,5-Bis(trifluoromethyl)benzamidine hydrochloride” is a chemical compound with the molecular formula C9H7ClF6N2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of compounds similar to “3,5-Bis(trifluoromethyl)benzamidine hydrochloride” has been described in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involves the reaction of 3′,5′-bis (trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(trifluoromethyl)benzamidine hydrochloride” consists of a benzene ring substituted with two trifluoromethyl groups and an amidine group . The compound has a molecular weight of 292.61 g/mol .

Scientific Research Applications

Antimicrobial Agent Development

3,5-Bis(trifluoromethyl)benzamidine hydrochloride: has been studied for its potential as a core structure in the development of novel antimicrobial agents. Research has indicated that derivatives of this compound can be potent growth inhibitors of drug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) . These derivatives have shown promising minimum inhibitory concentration (MIC) values, indicating their effectiveness in inhibiting bacterial growth.

Drug Synthesis

The trifluoromethyl group in 3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a common feature in many FDA-approved drugs due to its pharmacological properties. This compound can serve as a precursor in the synthesis of drugs, particularly those targeting various diseases and disorders where the trifluoromethyl group is a key pharmacophore .

Material Science

In the field of material science, 3,5-Bis(trifluoromethyl)benzamidine hydrochloride has been utilized to modify triazine-based covalent organic frameworks. Such modifications can enhance the performance of Li–S batteries by suppressing the diffusion of polysulfides, leading to improved capacity and cyclic stability .

Safety and Hazards

“3,5-Bis(trifluoromethyl)benzamidine hydrochloride” may cause skin and eye irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection when handling this compound .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQSQHVIVLYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544534
Record name 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzamidine hydrochloride

CAS RN

97603-94-6
Record name 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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